molecular formula C22H17ClN2O3S B2815585 5-(3-chlorophenyl)-2-(2-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005094-16-5

5-(3-chlorophenyl)-2-(2-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2815585
CAS No.: 1005094-16-5
M. Wt: 424.9
InChI Key: VXIZPLTWUXWILF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-oxazole-dione class, characterized by a bicyclic framework with fused pyrrolidine and oxazole rings. Key structural features include:

  • 2-Methylphenyl (o-tolyl) group: Provides steric bulk, which may influence conformational stability.
  • Thiophen-2-yl substituent: A sulfur-containing aromatic ring, contributing to π-π stacking and unique electronic properties.

The hexahydro configuration ensures a partially saturated core, balancing rigidity and flexibility for molecular interactions. Crystallographic studies using programs like SHELXL (commonly employed for small-molecule refinement) are critical for confirming its three-dimensional structure .

Properties

IUPAC Name

5-(3-chlorophenyl)-2-(2-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-13-6-2-3-9-16(13)25-19(17-10-5-11-29-17)18-20(28-25)22(27)24(21(18)26)15-8-4-7-14(23)12-15/h2-12,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIZPLTWUXWILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-chlorophenyl)-2-(2-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H17ClN2O3S, with a molecular weight of 392.92 g/mol. Its structure includes a pyrrolo[3,4-d][1,2]oxazole core that contributes to its biological properties.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit notable antitumor properties. For instance:

Compound NameStructural FeaturesBiological Activity
5-(4-chlorophenyl)-3-thiophen-2-yl-pyrrolo[3,4-d][1,2]oxazoleSimilar core structureAnti-inflammatory
5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl) isoxazoleIsoxazole derivativeAntitumor
5-(dimethylamino)phenyl derivativesVariation in amine substitutionImmunomodulatory

These findings suggest that the compound could be a candidate for further pharmacological studies aimed at cancer treatment .

Immunomodulatory Effects

Studies have shown that isoxazole derivatives can modulate immune functions. For example, certain derivatives have demonstrated immunosuppressive activities comparable to established drugs like cyclosporine. The compound's ability to inhibit humoral immune responses and stimulate specific immune pathways underscores its potential as an immunomodulator .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies reveal that it may influence various biological pathways through its structural features. The presence of chlorophenyl and methylphenyl groups enhances its interaction with cellular targets .

Study on Anticancer Properties

In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines .

Immunological Response Investigation

Another study investigated the immunological response in mice treated with isoxazole derivatives. The results demonstrated that these compounds could selectively enhance T-cell populations while inhibiting myelocytic cells in circulation, indicating a potential role in promoting lymphopoiesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below highlights key differences in substituents and molecular properties among analogs:

Compound Name R<sup>1</sup> R<sup>2</sup> R<sup>3</sup> Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3-Chlorophenyl 2-Methylphenyl Thiophen-2-yl C23H19ClN2O3S ~438.93* Sulfur enhances π interactions; chloro group increases electrophilicity.
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl) analog 2-Chlorophenyl 2-Methylphenyl 4-(Dimethylamino)phenyl C26H24ClN3O3 474.94 Dimethylamino group donates electrons, altering solubility and binding.
2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl] analog 4-Chlorophenyl 3-(Trifluoromethyl)phenyl Thiophen-2-yl C22H14ClF3N2O3S 478.87 Trifluoromethyl group increases lipophilicity and metabolic stability.
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyl analog 3-Chloro-5-(trifluoromethyl)pyridinyl 4-Methoxyphenyl Methyl C20H18ClF3N4O4 470.80 Methoxy group improves solubility; pyridine enhances polarity.

*Calculated based on formula.

Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in contrasts with the target compound’s chloro and thiophene substituents, leading to divergent electronic profiles.
  • Sulfur vs. Oxygen : Thiophene’s sulfur atom (target compound and ) may enhance aromatic interactions compared to oxygen-containing rings (e.g., methoxyphenyl in ).

Structural and Crystallographic Insights

  • Single-crystal X-ray studies of analogs (e.g., ) reveal that the pyrrolo-oxazole-dione core adopts a rigid, planar conformation. Substituents like thiophen-2-yl (target compound) or trifluoromethylphenyl () influence packing efficiency and intermolecular interactions .

Q & A

Q. What are the critical parameters for synthesizing this compound, and how do they influence yield and purity?

Answer: The synthesis of this polycyclic heterocycle involves optimizing:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions .
  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but risk decomposition. A balance is required to minimize byproducts .
  • Reaction time : Prolonged durations (24–48 hours) improve conversion but may degrade thermally sensitive intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., p-TsOH, DBU) can facilitate ring-closing steps, as seen in analogous pyrrolo-oxazole syntheses .

Q. Table 1: Synthesis Optimization Guidelines

ParameterTypical RangeImpact on OutputReference
SolventDMF, THFHigher solubility, faster kinetics
Temperature80–120°CAccelerates cyclization
Reaction Time24–48 hoursMaximizes yield

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the hexahydro-pyrrolo-oxazole core. Monoclinic crystal systems (e.g., space group P21/c) are common for related compounds, with lattice parameters a ≈ 12.6 Å, b ≈ 8.6 Å, and β ≈ 128.6° .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify substituents (e.g., 3-chlorophenyl, thiophen-2-yl). 1H^{1}\text{H}-NMR coupling patterns distinguish axial/equatorial protons in the hexahydro ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C20_{20}H18_{18}ClN2_{2}O3_{3}S) and detects fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Answer:

  • In vitro assays : Target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) based on structural analogs. For example, pyrrolo-oxazole derivatives often inhibit inflammatory pathways (e.g., COX-2) .
  • Dose-response studies : Test concentrations from 1 nM–100 μM to determine IC50_{50}/EC50_{50} values. Include positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups (e.g., 3-chlorophenyl) stabilize the oxazole ring .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2 PDB: 3LN1). Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
  • QSAR models : Corrogate substituent effects (e.g., methylphenyl vs. methoxyphenyl) on activity using regression analysis .

Q. Table 2: Computational Design Workflow

StepTool/MethodOutcomeReference
Geometry optimizationGaussian 09Minimized energy conformers
Docking simulationsAutoDock VinaBinding affinity rankings

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate force fields : Adjust docking parameters (e.g., solvation models) to better reflect experimental conditions .
  • Synthesize analogs : Test minor structural variations (e.g., replacing thiophene with furan) to isolate key pharmacophores .
  • Validate via SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure real-time binding kinetics and validate docking results .

Q. What strategies optimize regioselectivity in derivative synthesis?

Answer:

  • Directing groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution at the thiophene or chlorophenyl positions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) to minimize side reactions and improve regioselectivity .
  • Statistical DoE : Apply factorial design (e.g., 3k^k matrix) to identify interactions between temperature, solvent, and catalyst .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and assess bioactivity shifts .
  • Pharmacophore mapping : Identify critical moieties (e.g., oxazole-dione core) via 3D alignment with known inhibitors .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .

Q. What are the best practices for analyzing conflicting crystallographic and spectroscopic data?

Answer:

  • Cross-validate techniques : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to detect discrepancies .
  • Dynamic NMR : Resolve conformational flexibility in solution (e.g., chair-boat transitions in the hexahydro ring) that may differ from solid-state structures .
  • Twinned crystal analysis : Re-process diffraction data using software (e.g., CrysAlisPro) to correct for twinning artifacts .

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